BenchChemオンラインストアへようこそ!

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Stoichiometric accuracy Solid-phase handling High-throughput screening

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 852228-08-1) is a heteroaryl pinacol boronate ester that integrates a piperidine-substituted pyridine core with a protected boronic acid functionality. This structural arrangement positions the compound as a versatile, shelf-stable intermediate for Suzuki–Miyaura cross-coupling reactions, commonly utilized in the construction of complex biaryl and heteroaryl scaffolds for drug discovery.

Molecular Formula C16H25BN2O2
Molecular Weight 288.2 g/mol
CAS No. 852228-08-1
Cat. No. B1317762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS852228-08-1
Molecular FormulaC16H25BN2O2
Molecular Weight288.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCCC3
InChIInChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-14(18-12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3
InChIKeyMLJZIQHWAUYAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 852228-08-1): A Precision Suzuki–Miyaura Building Block


2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 852228-08-1) is a heteroaryl pinacol boronate ester that integrates a piperidine-substituted pyridine core with a protected boronic acid functionality . This structural arrangement positions the compound as a versatile, shelf-stable intermediate for Suzuki–Miyaura cross-coupling reactions, commonly utilized in the construction of complex biaryl and heteroaryl scaffolds for drug discovery . The compound is supplied as a crystalline solid with defined physical properties, enabling precise stoichiometric control in parallel synthesis and medicinal chemistry campaigns .

The High Cost of Substituting 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with other Heteroaryl Boronic Derivatives


Direct replacement of 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an alternative boronic acid derivative introduces significant variability in critical process parameters. Regioisomeric pyridine boronic esters bearing different substitution patterns exhibit divergent electronic profiles and coupling kinetics, leading to inconsistency in reaction yields [1]. Furthermore, unprotected 2-pyridyl boronic acids are notoriously prone to rapid protodeboronation under mild aqueous conditions, often requiring substantial excesses to achieve acceptable conversion, which compromises atom economy and complicates purification [2]. The specific piperidine substitution on the 2-position of the pyridine ring is a key pharmacophoric feature embedded in multiple pharmaceutical patents, including patented kinase inhibitor scaffolds; deviating from this exact building block can invalidate the intended synthetic route or produce non-equivalent intermediates that fall outside protected intellectual property .

Quantitative Basis for Preferring 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Over Analogues


Crystalline Physical Form Ensures Accurate Stoichiometric Control vs. Amorphous Free Boronic Acids

The target compound is consistently supplied as a white-to-tan crystalline solid with a defined melting point of 110–114 °C, facilitating precise weighing and volumetric dispensing for parallel synthesis . In contrast, the corresponding free boronic acid, 2-(piperidin-1-yl)pyridine-5-boronic acid (CAS 1002129-33-0), is frequently isolated as an amorphous or low-melting solid that exhibits hygroscopic behavior and inconsistent purity profiles, leading to stoichiometric uncertainty in reaction setups . The crystalline nature of the pinacol ester directly supports automation-compatible workflows and quantitative reaction planning.

Stoichiometric accuracy Solid-phase handling High-throughput screening

Approximately Two Orders of Magnitude Greater Resistance to Protodeboronation Relative to Free Boronic Acids

Stability calculations have demonstrated that pinacol boronic esters confer protection factors approximately two orders of magnitude higher against protodeboronation compared to their corresponding free boronic acids . This enhanced kinetic stability allows the target compound to be employed under prolonged or mildly aqueous Suzuki–Miyaura conditions with significantly reduced competitive degradation, thereby maintaining the active boronate concentration throughout the catalytic cycle. The free acid analog, in contrast, suffers rapid decomposition, necessitating large excesses (often 2–5 equivalents) to compensate for the decomposition pathway, which complicates downstream purification [1].

Protodeboronation resistance Suzuki coupling robustness Reaction yield optimization

Explicit Inclusion as a Patented Intermediate in Pharmaceutical Synthesis (WO2011/73347)

The compound is specifically claimed as an intermediate in the patent application WO2011/73347, assigned to Johnson & Johnson, which describes the synthesis of a pharmacologically active scaffold . This explicit inclusion means that the exact building block is structurally required to execute the patented synthetic pathway; substitution with a regioisomeric or analog boronic ester would produce a structurally distinct intermediate not covered by the patent, potentially complicating freedom-to-operate assessments and invalidating established process validation data. Using the exact CAS-listed reagent ensures alignment with documented synthetic protocols and intellectual property considerations.

Patent-protected synthesis Pharmaceutical intermediate Reagent exclusivity

Direct Compatibility with Chromatographic Purification in High-Throughput Library Synthesis

Unlike free boronic acids, which readily form boroxine oligomers and streaky chromatographic bands, pinacol boronate esters are stable to silica gel chromatography and can be purified directly after borylation or coupling steps without prior deprotection [1]. This compatibility translates into significant time savings and higher isolated yields in high-throughput parallel synthesis workflows, where each intermediate must be purified rapidly and quantitatively. The target compound’s established stability on silica gel (a characteristic of pinacol boronates) simplifies automation-friendly purification protocols and reduces the risk of product loss during column chromatography [2].

Silica gel chromatography Purification efficiency Parallel medicinal chemistry

Commercial Supply with Inert Gas Packaging and Rigorous Analytical Certification for Industrial Procurement

The compound is commercially available exclusively as a high-purity reagent (≥97% by GLC) and is packaged under inert gas to prevent hydrolysis upon storage . Each batch is accompanied by full analytical certification including 1H NMR, 13C NMR, and LC-MS data, ensuring batch-to-batch consistency . This level of documentation and protection against moisture ingress is not standard for boronic acids procured from generic suppliers or prepared in-house, where purity variability and exposure to ambient humidity can lead to unpredictable decomposition. The built-in quality assurance minimizes the need for time-consuming in-house re-characterization before use in critical coupling reactions.

Inert atmosphere packaging Quality control Batch-to-batch consistency

Preferred Deployment Scenarios for 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Drug Discovery and Process Chemistry


Synthesis of Patent-Protected Kinase Inhibitor Scaffolds Requiring Exact Intermediate Structure

In pharmaceutical programs aiming to construct kinase inhibitor libraries, the compound serves as a predefined intermediate directly aligned with patented synthetic routes (e.g., WO2011/73347). Using this precise building block ensures that each downstream analog remains within the scope of the patent framework, avoids structural heterogeneity, and maintains the integrity of structure-activity relationship (SAR) studies, which is essential for regulatory and intellectual property filings .

High-Throughput Parallel Synthesis of Heteroaryl Compound Libraries

The crystalline solid form and silica gel stability of the pinacol ester enable seamless integration into automated parallel synthesis platforms. Its reliable stoichiometry and compatibility with chromatography purification facilitate the rapid generation of diverse heteroaryl-coupled libraries without the need for individual reagent titration or purification troubleshooting, significantly accelerating hit-to-lead exploration in medicinal chemistry [1].

Scale-Up of Late-Stage Functionalization Steps Requiring Robust Cross-Coupling Partners

The enhanced protodeboronation resistance (~100-fold over free acids) and inert gas packaging make this compound an ideal choice for process chemistry groups scaling up late-stage Suzuki–Miyaura couplings. The reduced decomposition under prolonged reaction conditions minimizes the need for excess reagent, lowers the cost of goods, and simplifies the isolation of high-purity final intermediates, which is critical for preclinical toxicology batch preparation .

Procurement of Certified, Shelf-Stable Building Blocks for CRO and CDMO Compound Management

For contract research (CRO) and contract development and manufacturing organizations (CDMO), the availability of the compound with rigorous analytical documentation (NMR, LC-MS) and inert packaging ensures immediate usability upon receipt and long-term storage stability. This eliminates the need for in-house quality control checks, reduces waste from degraded starting materials, and supports the rapid, reliable fulfillment of synthetic requests with assured traceability and batch consistency .

Quote Request

Request a Quote for 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.